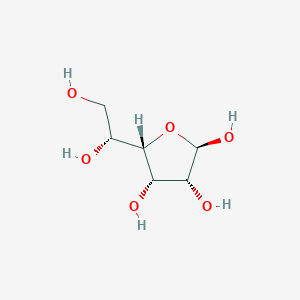
beta-D-Gulofuranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Gulofuranose: is a monosaccharide, a simple sugar that is part of the carbohydrate family. It is a furanose form of D-gulose, meaning it has a five-membered ring structure. This compound is less common compared to other sugars like glucose and fructose, but it plays a significant role in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: Beta-D-Gulofuranose can be synthesized through several methods. One common approach involves the oxidation of D-gulose, followed by cyclization to form the furanose ring. The reaction typically requires specific conditions such as controlled pH and temperature to ensure the correct formation of the furanose ring.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are used to convert precursor molecules into this compound. This method is preferred due to its efficiency and scalability.
化学反応の分析
Types of Reactions: Beta-D-Gulofuranose undergoes various chemical reactions, including:
Oxidation: This reaction converts the hydroxyl groups into carbonyl groups, forming compounds like aldonic acids.
Reduction: This reaction reduces the carbonyl groups back to hydroxyl groups, forming alditols.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric acid and bromine water.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogens like chlorine or bromine, and alkylating agents like methyl iodide, are commonly used.
Major Products:
Oxidation: Aldonic acids
Reduction: Alditols
Substitution: Halogenated or alkylated derivatives
科学的研究の応用
Beta-D-Gulofuranose has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex carbohydrates and glycoconjugates.
Biology: It plays a role in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is investigated for its potential in developing new pharmaceuticals, particularly in antiviral and antibacterial therapies.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
作用機序
The mechanism by which beta-D-Gulofuranose exerts its effects involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways. The molecular targets include glycosidases and glycosyltransferases, which are crucial for the synthesis and breakdown of glycoconjugates.
類似化合物との比較
Beta-D-Glucopyranose: A six-membered ring form of glucose.
Alpha-D-Galactofuranose: Another furanose form of a different sugar.
Beta-D-Mannofuranose: A furanose form of mannose.
Uniqueness: Beta-D-Gulofuranose is unique due to its specific ring structure and the orientation of its hydroxyl groups. This configuration gives it distinct chemical properties and reactivity compared to its similar compounds. Its rarity and specific applications in research and industry also set it apart.
特性
CAS番号 |
41847-50-1 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC名 |
(2R,3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5+,6-/m1/s1 |
InChIキー |
AVVWPBAENSWJCB-FDROIEKHSA-N |
異性体SMILES |
C([C@H]([C@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O)O |
正規SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




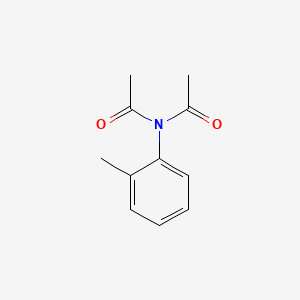
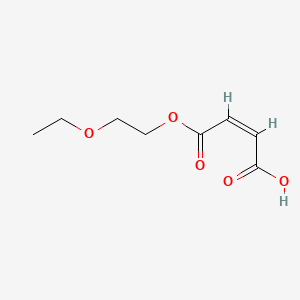
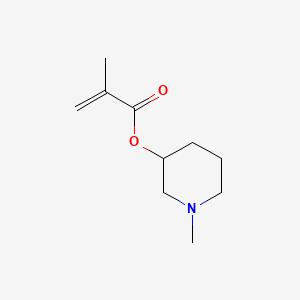

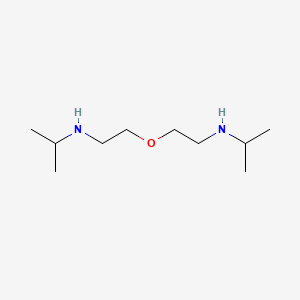
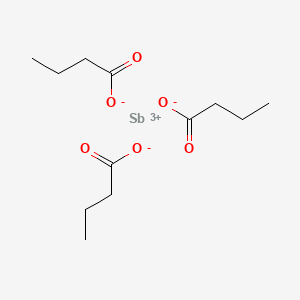
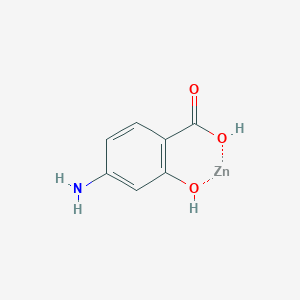
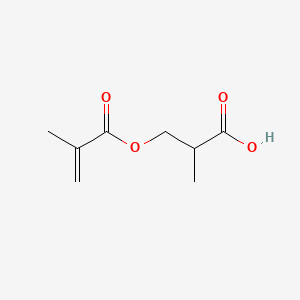
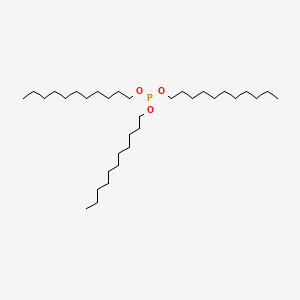
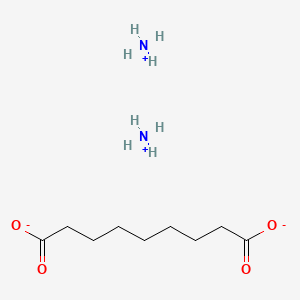
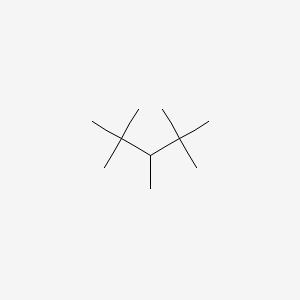
![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)
